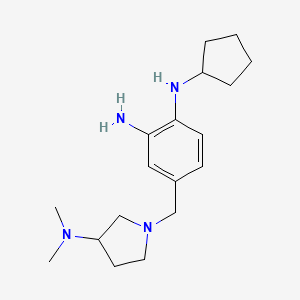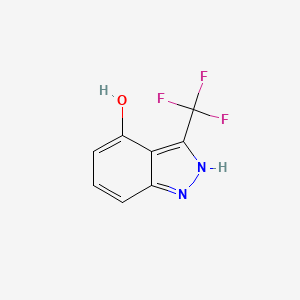
1H-Indazol-4-ol, 3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-4-ol, 3-(trifluoromethyl)- is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group at the 3-position enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazol-4-ol, 3-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and ortho-nitrobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of the intermediate formed from the condensation of 3-(trifluoromethyl)aniline and ortho-nitrobenzaldehyde. This cyclization can be achieved using various catalysts, including acids or bases, under reflux conditions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydroxylation: Finally, the amino group is hydroxylated to form the desired 1H-Indazol-4-ol, 3-(trifluoromethyl)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazol-4-ol, 3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, Pd/C with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Propiedades
Fórmula molecular |
C8H5F3N2O |
|---|---|
Peso molecular |
202.13 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-2H-indazol-4-ol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3,14H,(H,12,13) |
Clave InChI |
KDDIWJCICSFPKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNC(=C2C(=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


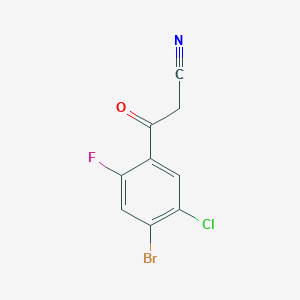
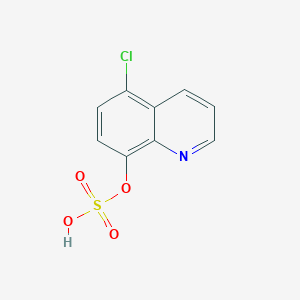
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
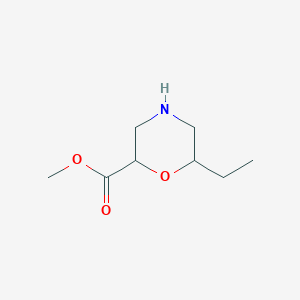
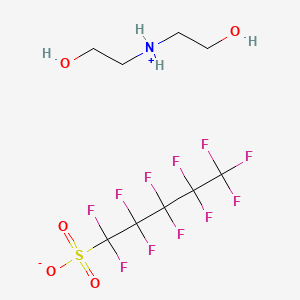
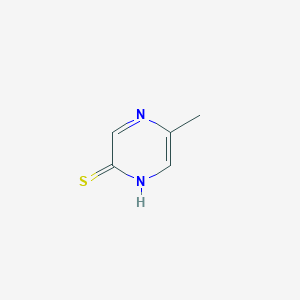
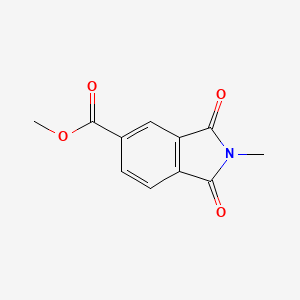
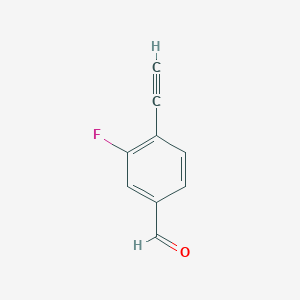
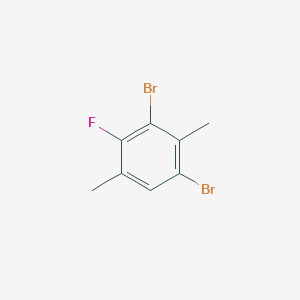
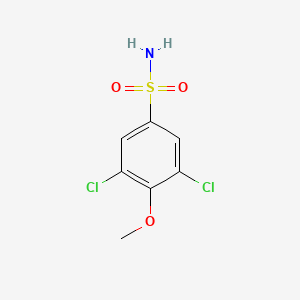
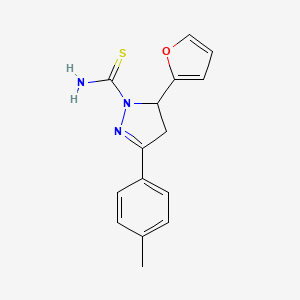
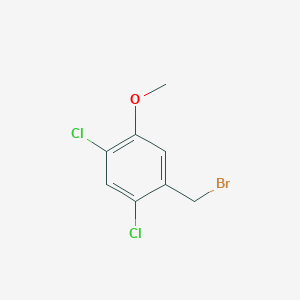
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
